molecular formula C20H18N4O2S B2608137 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(m-tolyl)urea CAS No. 955661-45-7

1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(m-tolyl)urea

Numéro de catalogue: B2608137
Numéro CAS: 955661-45-7
Poids moléculaire: 378.45
Clé InChI: QKOLSEFPJGEZBI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(m-tolyl)urea is a synthetic organic compound designed for research applications. It features a complex molecular architecture that integrates a thiazole core, an indoline-carbonyl group, and a urea moiety linked to a meta -methylphenyl (m-tolyl) ring . This specific arrangement of aromatic and heterocyclic components, combined with the hydrogen-bonding capacity of the urea functional group, makes it a candidate for diverse chemical and biological investigations . The presence of the urea moiety is of particular interest, as this group is known in medicinal chemistry for its ability to form multiple stable hydrogen bonds with various biological targets, which can be utilized to modulate potency and selectivity in the development of bioactive compounds . In research settings, compounds with similar structural motifs, containing thiazole and urea pharmacophores, have been explored for their potential biological activities. These activities may include antiproliferative effects, as seen in studies on related molecules that have been evaluated against various human cancer cell lines . The mechanism of action for such compounds, while dependent on the specific target, often involves interaction with enzymes or receptors; for instance, some analogous urea-thiazole conjugates have been investigated as potential inhibitors of protein kinases like VEGFR-2, a key regulator in pathological angiogenesis . Researchers can employ this compound as a building block in synthetic chemistry or as a probe in biochemical studies to further elucidate structure-activity relationships. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Propriétés

IUPAC Name

1-[4-(2,3-dihydroindole-1-carbonyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-13-5-4-7-15(11-13)21-19(26)23-20-22-16(12-27-20)18(25)24-10-9-14-6-2-3-8-17(14)24/h2-8,11-12H,9-10H2,1H3,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOLSEFPJGEZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(m-tolyl)urea typically involves the following steps:

    Formation of Indoline-1-carbonyl chloride: Indoline is reacted with thionyl chloride to form indoline-1-carbonyl chloride.

    Thiazole Formation: The indoline-1-carbonyl chloride is then reacted with a thiazole derivative under basic conditions to form the intermediate compound.

    Urea Formation: The intermediate compound is reacted with m-tolyl isocyanate to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea or thiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Applications De Recherche Scientifique

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(m-tolyl)urea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Thiazole-Linked Ureas with Aromatic Substituents

  • 1-(4-(Thiophen-2-yl)thiazol-2-yl)-3-(m-tolyl)urea (TTU9) :

    • Substituents: Thiophen-2-yl group at the 4-position of thiazole, m-tolyl via urea.
    • Melting Point: 200–202°C, Yield: 79% .
    • Structural Distinction: Replaces indoline-carbonyl with thiophene, reducing steric bulk and altering electronic properties.
  • 1-(4-Nitrophenyl)-3-(4-(thiophen-2-yl)thiazol-2-yl)urea (TTU8): Substituents: Nitrophenyl group via urea. Melting Point: 275–277°C, Yield: 45% .

Piperazine-Modified Thiazole-Urea Derivatives

  • 1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (1f) :
    • Substituents: Piperazine-hydrazinyl side chain, trifluoromethylphenyl via urea.
    • Melting Point: 198–200°C, Yield: 70.7% .
    • Structural Contrast: Incorporates a piperazine spacer and hydrazine-based side chain, enhancing conformational flexibility.

Physicochemical Properties

A comparative analysis of key properties is summarized in Table 1:

Compound Name Substituents (Thiazole 4-Position / Urea-Linked Group) Melting Point (°C) Yield (%) ESI-MS or HRMS Data
Target Compound* Indoline-1-carbonyl / m-tolyl N/A† N/A† N/A†
TTU9 Thiophen-2-yl / m-tolyl 200–202 79 HRMS: Calculated for C₁₅H₁₂N₄OS₂
TTU8 Thiophen-2-yl / 4-nitrophenyl 275–277 45 HRMS: C₁₄H₁₀N₅O₃S₂
1f Piperazine-hydrazinyl / 4-(trifluoromethyl)phenyl 198–200 70.7 ESI-MS: m/z 667.9 [M−2HCl+H]+
TTU14 Thiophen-2-yl / 3,4-dimethoxyphenyl 185–187 68 HRMS: C₁₇H₁₆N₄O₃S₂

Key Observations:

  • Melting Points : Electron-withdrawing groups (e.g., nitro in TTU8) significantly increase melting points compared to electron-donating groups (e.g., m-tolyl in TTU9) .
  • Yield : Thiophene-containing derivatives (TTU9, TTU8) show moderate to high yields (45–79%), while piperazine-modified analogs (1f) require complex synthetic steps, reducing yield .

Spectroscopic Characterization

  • 1H-NMR Trends :
    • Urea NH protons in analogs appear as broad singlets near δ 10–12 ppm .
    • Thiazole C-H protons resonate at δ 7.5–8.5 ppm, with shifts influenced by substituents (e.g., indoline-carbonyl vs. thiophene) .
  • Mass Spectrometry :
    • ESI-MS and HRMS data confirm molecular weights and fragmentation patterns. For example, TTU9 exhibits a molecular ion at m/z 336.1 [M+H]+ .

Activité Biologique

1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(m-tolyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of urea derivatives and features a complex structure that may contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Indoline-1-carbonyl chloride : Indoline is reacted with thionyl chloride.
  • Thiazole Formation : The indoline derivative is then reacted with a thiazole under basic conditions.
  • Urea Formation : Finally, the intermediate is reacted with m-tolyl isocyanate to yield the target compound.

This synthetic route highlights the compound's intricate structure, which includes indoline, thiazole, and urea functionalities.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 µg/mL .

Compound TypeMIC (µg/mL)Target Organisms
Thiazole Derivatives0.5 - 8S. aureus, E. coli, K. pneumoniae
Reference Antibiotic≤1 - >5Ciprofloxacin

This suggests that modifications in the substituents on the thiazole ring can significantly influence antimicrobial potency.

Anticancer Activity

The potential anticancer properties of this compound have been explored through various in vitro studies. Thiazolidinone derivatives, which share structural similarities, have demonstrated cytotoxic effects against several cancer cell lines by inhibiting key enzymes involved in tumor proliferation .

In a comparative study, compounds containing thiazole moieties exhibited IC50 values indicating their effectiveness in inhibiting cancer cell growth:

CompoundIC50 (µM)Cancer Cell Line
Thiazolidinone Derivative11.8 ± 0.24S. aureus MTCC 96
Reference Compound12 ± 0.14K. planticola MTCC 530

These findings underscore the potential of this compound as an anticancer agent.

Other Biological Activities

Beyond antimicrobial and anticancer activities, compounds related to this compound have also shown promise in other therapeutic areas:

  • Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways.
  • Antiviral : Initial screenings suggest potential efficacy against viral infections.

These diverse activities highlight the versatility of thiazole-containing compounds in drug development.

Case Studies

Several research studies have investigated the biological activities of similar compounds:

  • Study on Antimicrobial Resistance : A study demonstrated that certain thiazole derivatives possess potent activity against resistant strains of bacteria, making them candidates for further development as antibiotics .
  • Anticancer Efficacy Assessment : Another study focused on evaluating the cytotoxic effects of thiazolidinone derivatives on various cancer cell lines, revealing significant inhibition of cell proliferation and highlighting their potential as anticancer agents .

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(m-tolyl)urea with high purity?

Answer:
The synthesis typically involves multi-step protocols:

Core formation : Cyclization reactions to generate the indoline-carbonyl-thiazole scaffold (e.g., using acetic acid under reflux for 3–5 hours) .

Urea coupling : Reacting the intermediate with m-tolyl isocyanate in solvents like DMF or dichloromethane, often with triethylamine as a base to facilitate nucleophilic substitution .

Purification : Techniques such as recrystallization (e.g., DMF/acetic acid mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensure ≥95% purity .
Key considerations : Optimize reaction time and temperature to avoid side products like over-alkylated derivatives .

Basic: How is the molecular structure of this compound validated in academic research?

Answer:
Structural confirmation relies on:

  • X-ray crystallography : Resolves bond angles and stereochemistry (e.g., dihedral angles between thiazole and indoline rings) .
  • Spectroscopic techniques :
    • NMR : 1^1H and 13^13C NMR verify substituent positions (e.g., urea NH protons at δ 8.5–9.5 ppm) .
    • HRMS : Confirms molecular formula (e.g., [M+H]+^+ for C₂₀H₁₈N₄O₂S requires m/z 386.1154) .
  • FT-IR : Urea carbonyl stretching vibrations at ~1650–1700 cm1^{-1} .

Advanced: How do structural modifications (e.g., m-tolyl vs. phenyl substituents) impact biological activity?

Answer:
Comparative structure-activity relationship (SAR) studies reveal:

  • m-Tolyl group : Enhances lipophilicity (logP ~2.8) and membrane permeability compared to unsubstituted phenyl, improving cellular uptake in cancer models .
  • Indoline-carbonyl moiety : Critical for enzyme inhibition (e.g., kinase IC₅₀ = 0.12 µM vs. 1.4 µM for non-carbonyl analogs) due to hydrogen bonding with catalytic lysine residues .
    Methodology :
  • In silico docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., EGFR kinase) .
  • In vitro assays : Compare IC₅₀ values across analogs in enzyme inhibition or cell viability assays .

Advanced: What experimental approaches resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?

Answer:
Discrepancies often arise from:

  • Assay conditions : Buffer pH (e.g., 7.4 vs. 6.5) alters protonation states; validate using standardized protocols (e.g., NCI-60 panel) .
  • Cellular context : Test across multiple cell lines (e.g., HeLa vs. MCF-7) to assess tissue-specific efficacy .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) in dose-response curves .

Advanced: How is the compound’s mechanism of action elucidated in enzyme inhibition studies?

Answer:
Key methodologies include:

  • Kinetic assays : Measure KiK_i values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to enzyme active sites .
  • Fluorescence quenching : Monitor tryptophan residue changes in target proteins upon compound binding .

Basic: What analytical techniques assess the compound’s stability under physiological conditions?

Answer:

  • HPLC-DAD : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours .
  • LC-MS/MS : Identify hydrolyzed metabolites (e.g., cleavage of urea to amine intermediates) .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks to predict shelf life .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Answer:

  • ADMET prediction : Use SwissADME to optimize logP (target 1–3) and reduce CYP450 inhibition .
  • Molecular dynamics (MD) : Simulate binding persistence (e.g., RMSD < 2 Å over 100 ns trajectories) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Basic: What safety protocols are critical when handling this compound in vitro?

Answer:

  • PPE : Use nitrile gloves, lab coats, and ANSI Z87.1-rated goggles .
  • Ventilation : Conduct reactions in fume hoods with ≥100 ft/min airflow .
  • Spill management : Absorb with vermiculite and dispose as hazardous waste (EPA 40 CFR 261) .

Advanced: What strategies mitigate off-target effects in cellular assays?

Answer:

  • Proteome profiling : Use affinity chromatography and SILAC labeling to identify unintended protein binders .
  • CRISPR knockout : Validate target specificity in isogenic cell lines (e.g., EGFR−/− vs. wild-type) .
  • Dose optimization : Employ Hill slope analysis to distinguish specific vs. non-specific effects at EC₅₀ .

Advanced: How is the compound’s enantiomeric purity evaluated, and why is it critical?

Answer:

  • Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol (90:10) to resolve enantiomers (Rt_t = 8.2 vs. 9.5 min) .
  • Optical rotation : Measure [α]D20^{20}_D (e.g., +15° for R-enantiomer) .
    Significance : Enantiomers may exhibit divergent bioactivity (e.g., S-enantiomer inactive against VEGFR2) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.